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Compound of Interest

Compound Name: hACC2-IN-1

Cat. No.: B15575764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Acetyl-CoA Carboxylase 2 (ACC2)

inhibitor, hACC2-IN-1, with other well-characterized ACC inhibitors. The content is structured to

offer an objective analysis of their biochemical potency, cellular activity, and where available,

pharmacokinetic and clinical data. This document is intended to serve as a valuable resource

for researchers engaged in the discovery and development of therapeutics targeting metabolic

diseases.

Introduction to ACC Inhibition
Acetyl-CoA carboxylases (ACC) are crucial enzymes in the regulation of fatty acid metabolism.

Two isoforms exist in mammals: ACC1 and ACC2. ACC1 is primarily cytosolic and plays a key

role in de novo lipogenesis (DNL). ACC2 is located on the outer mitochondrial membrane and

its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1),

thereby regulating fatty acid oxidation (FAO). Inhibition of ACC2 is a promising therapeutic

strategy for metabolic disorders such as non-alcoholic steatohepatitis (NASH), type 2 diabetes,

and obesity, by promoting the oxidation of fatty acids.

Overview of Compared ACC2 Inhibitors
This guide focuses on a comparative analysis of the following ACC inhibitors:

hACC2-IN-1: A novel and potent inhibitor of human ACC2.
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PF-05175157: A broad-spectrum ACC inhibitor that has been evaluated in clinical trials.

MK-4074: A liver-specific dual inhibitor of ACC1 and ACC2.

GS-0976 (Firsocostat): A liver-directed ACC inhibitor that has been investigated for the

treatment of NASH.

TLC-3595: A selective ACC2 inhibitor investigated for its potential in treating heart failure.[1]

Quantitative Data Comparison
The following tables summarize the key quantitative data for the compared ACC2 inhibitors,

providing a basis for evaluating their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

Compound Target IC50 (nM)
Selectivity
(ACC1/ACC
2)

Species Reference

hACC2-IN-1 hACC2 2500 Not specified Human [2][3]

PF-05175157 hACC1 27.0 ± 2.7 ~0.8 Human [4]

hACC2 33.0 ± 4.1 Human [4]

rACC1 23.5 ± 1.1 ~0.5 Rat [4]

rACC2 50.4 ± 2.6 Rat [4]

MK-4074 hACC1 ~3 ~1 Human [5]

hACC2 ~3 Human [5]

GS-0976

(Firsocostat)
Not specified Not specified Not specified Not specified

TLC-3595 ACC1 Not specified >100-fold Not specified [1]

ACC2 Not specified Not specified [1]

h: human, r: rat
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Table 2: Cellular Activity and In Vivo Efficacy
Compound Assay Effect Model System Reference

PF-05175157
Malonyl-CoA

formation
EC50 = 30 nM Rat hepatocytes [6]

Platelet count

Reversible,

dose-dependent

reduction

Healthy human

participants
[7]

MK-4074
De novo

lipogenesis

~91-96%

inhibition

Healthy human

subjects
[5]

Hepatic

triglycerides
36% reduction

Humans with

hepatic steatosis
[5][8][9]

Plasma

triglycerides
~200% increase

Humans with

hepatic steatosis
[5][8][9]

GS-0976

(Firsocostat)
Liver fat content

29% relative

reduction

NASH patients

(Phase 2)
[10][11]

Plasma

triglycerides

Increase, with

some patients

>500 mg/dL

NASH patients

(Phase 2)
[10][11]

TLC-3595
Malonyl-CoA

levels

Dose-dependent

reduction (up to

26%)

Atgl KO mice

heart
[1]

Cardiac

triglycerides

Dose-dependent

reduction (up to

23%)

Atgl KO mice

heart
[1]

Table 3: Pharmacokinetic Properties
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Compound Parameter Value Species Reference

PF-05175157 Bioavailability
40% (3 mg/kg),

106% (50 mg/kg)
Rat [6]

54% (3 mg/kg) Dog [6]

Plasma

Clearance
Low

Rat, Dog,

Monkey
[6]

PF-05221304 Tmax 1.5 - 3 hours
Healthy human

subjects
[12]

Half-life 14 - 18 hours
Healthy human

subjects
[12]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and methodologies

relevant to the study of ACC2 inhibitors.
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Caption: Role of ACC1 and ACC2 in fatty acid metabolism and the inhibitory action of hACC2-
IN-1.
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Caption: A generalized workflow for an in vitro ACC enzyme activity assay.
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Caption: Workflow for measuring malonyl-CoA levels in tissue samples.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results. Below are summaries of common protocols used in the characterization of ACC

inhibitors.

ACC Enzyme Activity Assay
This assay quantifies the enzymatic activity of ACC by measuring the production of one of its

products, typically ADP or malonyl-CoA.
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Principle: The conversion of acetyl-CoA to malonyl-CoA by ACC is an ATP-dependent reaction.

The enzyme activity can be determined by measuring the amount of ADP produced.

Commercial kits, such as the ADP-Glo™ Kinase Assay, provide a luminescent readout that is

proportional to the ADP concentration.

Generalized Protocol:

Reaction Setup: A reaction mixture is prepared containing assay buffer, ATP, acetyl-CoA, and

sodium bicarbonate.

Inhibitor Addition: The test compound (e.g., hACC2-IN-1) is added at various concentrations

to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

Enzyme Addition: The reaction is initiated by adding a purified preparation of the ACC

enzyme (e.g., recombinant human ACC2).

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature (e.g., room temperature).

Detection: The amount of ADP produced is quantified using a detection reagent (e.g., ADP-

Glo™ reagent). The luminescence is measured using a microplate reader.

Data Analysis: The enzyme activity is calculated relative to the vehicle control. The IC50

value, the concentration of inhibitor required to reduce enzyme activity by 50%, is

determined by fitting the data to a dose-response curve.[13]

Malonyl-CoA Measurement in Tissues
This method allows for the quantification of the direct product of ACC activity in a biological

context, providing a measure of target engagement and pathway modulation in vivo.

Principle: Malonyl-CoA is extracted from tissue samples and quantified using high-performance

liquid chromatography-mass spectrometry (HPLC-MS). An isotopically labeled internal standard

is used for accurate quantification.

Generalized Protocol:
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Tissue Homogenization: Frozen tissue samples are homogenized in an acidic solution (e.g.,

10% trichloroacetic acid) to precipitate proteins and extract small molecules.

Solid-Phase Extraction: The extract is passed through a solid-phase extraction column to

isolate and concentrate the acyl-CoA species.

HPLC Separation: The isolated acyl-CoAs are separated using reversed-phase HPLC.

Mass Spectrometry Detection: The separated molecules are detected and quantified using

tandem mass spectrometry (MS/MS). A stable isotope-labeled malonyl-CoA (e.g.,

[13C3]malonyl-CoA) is added at the beginning of the procedure to serve as an internal

standard for accurate quantification.[14][15]

Data Analysis: The concentration of malonyl-CoA is determined by comparing the signal of

the endogenous molecule to that of the internal standard.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a

cellular environment.

Principle: The binding of a ligand to a protein generally increases the protein's thermal stability.

In CETSA, cells are treated with a compound and then heated. The extent of protein

aggregation is then measured. A stabilizing ligand will result in more of the target protein

remaining in the soluble fraction at higher temperatures.

Generalized Protocol:

Cell Treatment: Intact cells are incubated with the test compound or vehicle.

Heating: The cell suspensions are heated to a range of temperatures.

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from

the aggregated proteins by centrifugation.
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Protein Detection: The amount of the target protein (ACC2) remaining in the soluble fraction

is quantified, typically by Western blotting or other immunoassays.

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a

function of temperature. A shift in the melting curve to a higher temperature in the presence

of the compound indicates target engagement.[16][17][18]

Conclusion
The landscape of ACC2 inhibitors is rapidly evolving, with several compounds demonstrating

promising preclinical and clinical activity. hACC2-IN-1 emerges as a potent inhibitor of human

ACC2, though further characterization of its selectivity and cellular activity is warranted. In

comparison, inhibitors like PF-05175157 and MK-4074 have provided valuable clinical insights,

including the on-target effect of hypertriglyceridemia, which appears to be a class effect of

systemic or potent liver-directed ACC inhibition. Liver-targeted inhibitors such as GS-0976 aim

to mitigate systemic side effects. The data and protocols presented in this guide offer a

framework for the continued evaluation and development of novel ACC2 inhibitors for the

treatment of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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